

(R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine: A Chiral Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical properties, synthesis, and critical applications in drug development, particularly as a precursor to dipeptidyl peptidase IV (DPP-IV) inhibitors.

Core Compound Properties

(R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, also known as tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate, is a piperidine derivative featuring a benzyl group protecting the ring nitrogen and a tert-butoxycarbonyl (Boc) group protecting an amino substituent at the chiral 3-position. This specific arrangement makes it a valuable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs).

Data Presentation: Chemical and Physical Properties

Property	Value	Reference(s)
Molecular Weight	290.40 g/mol	[1][2]
Molecular Formula	C ₁₇ H ₂₆ N ₂ O ₂	[1][2]
CAS Number	454713-13-4	[2]
IUPAC Name	tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate	[2]
Appearance	Solid powder	[2]
Purity	Typically ≥98%	[2]
Solubility	Soluble in DMSO	[2]

Synthesis of (R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine

The synthesis of this chiral intermediate can be achieved through a multi-step process. One common route involves the chemical modification of a readily available chiral starting material. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from (R)-3-Aminopiperidine Dihydrochloride

This protocol outlines a two-step process starting from the commercially available (R)-3-aminopiperidine dihydrochloride.

Step 1: N-Benzylation of (R)-3-Aminopiperidine

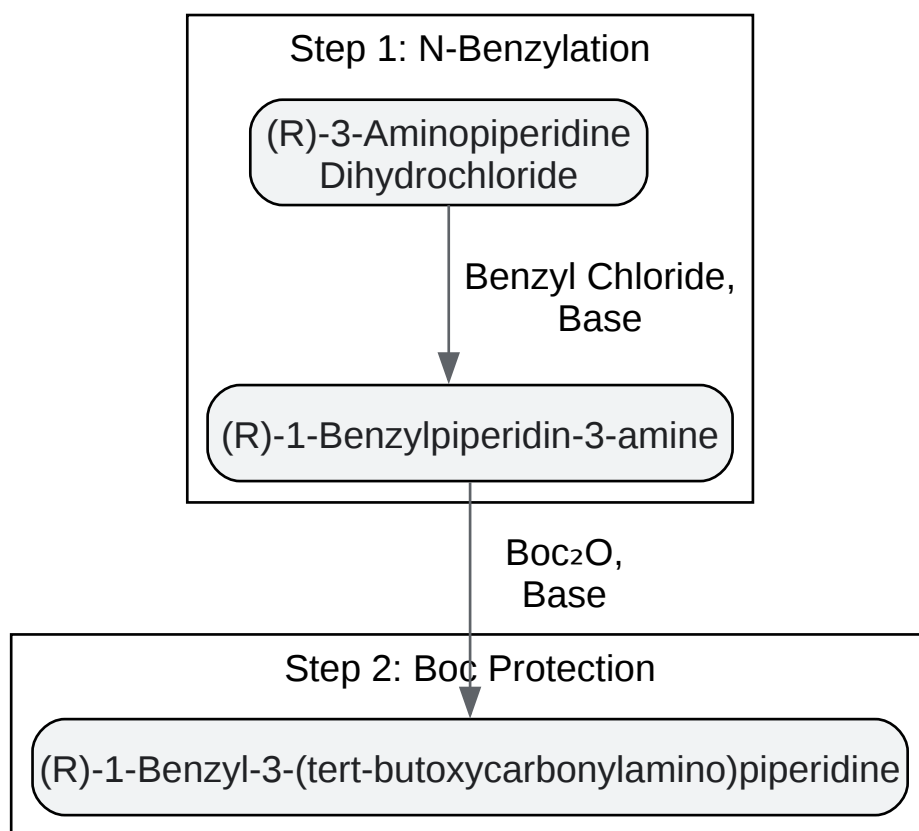
- **Reaction Setup:** Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as methanol.
- **Basification:** Add a base, for example, sodium methoxide, to neutralize the hydrochloride and liberate the free amine.
- **Benylation:** Add benzyl chloride to the reaction mixture. The reaction is typically performed at room temperature.

- **Work-up and Isolation:** After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield (R)-1-benzylpiperidin-3-amine.

Step 2: Boc Protection of the 3-Amino Group

- **Reaction Setup:** Dissolve the (R)-1-benzylpiperidin-3-amine from the previous step in a solvent like dichloromethane.
- **Boc Protection:** Add di-tert-butyl dicarbonate (Boc_2O) and a base, such as triethylamine, to the solution. The reaction is typically stirred at room temperature.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Purification:** Once the reaction is complete, the mixture is washed with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography to yield pure (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine.

Logical Relationship: Synthesis Pathway



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Synthetic route to the target compound.

Application in Pharmaceutical Development

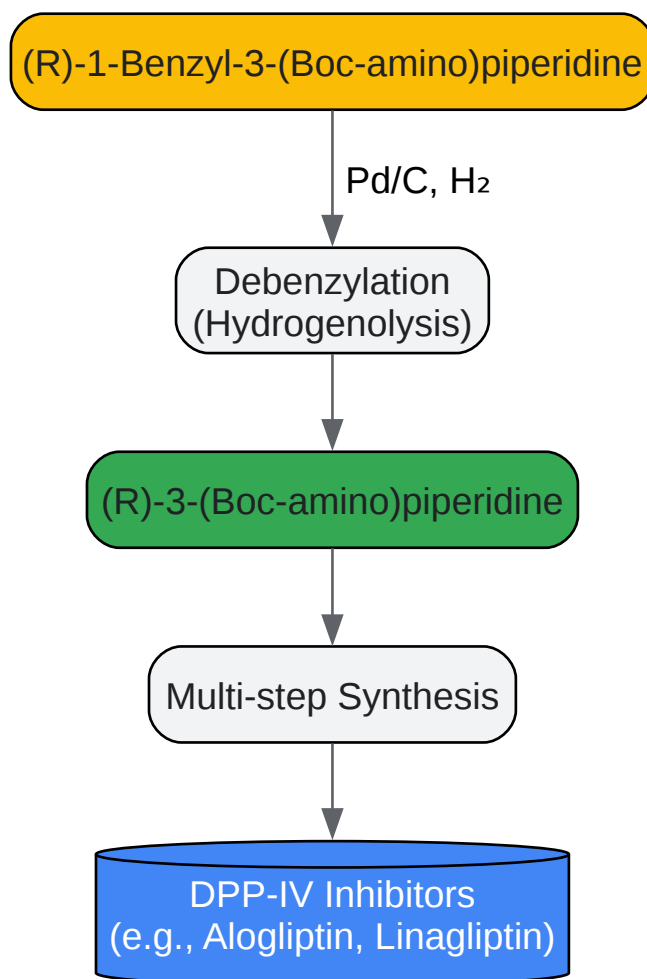
The primary application of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine is as a protected intermediate for the synthesis of (R)-3-(Boc-amino)piperidine. The benzyl group serves as a temporary protecting group for the piperidine nitrogen, which is removed in a subsequent step. (R)-3-(Boc-amino)piperidine is a crucial building block for several DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.

Experimental Protocol: Debenzylation to (R)-3-(Boc-amino)piperidine

This procedure, known as hydrogenolysis, removes the N-benzyl group to yield the desired intermediate.

- **Reaction Setup:** In a reaction vessel, dissolve (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine (247 g, 851 mmol) in methanol (2470 g).
- **Catalyst Addition:** Add palladium on carbon (10 wt%, 5 g) to the solution.
- **Hydrogenation:** The reaction vessel is purged with hydrogen gas (typically replacing the atmosphere 3 times). The reaction mixture is then heated to 45°C under a hydrogen atmosphere and stirred for approximately 3 hours.
- **Monitoring:** The reaction is monitored by TLC to confirm the disappearance of the starting material.
- **Isolation:** Upon completion, the reaction mixture is cooled to room temperature, and the palladium catalyst is removed by filtration.
- **Purification:** The filtrate is concentrated under reduced pressure to yield tert-butyl (R)-piperidin-3-ylcarbamate, also known as (R)-3-(Boc-amino)piperidine (yield: 97%).

Experimental Workflow: Role as a Pharmaceutical Intermediate



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Workflow from intermediate to final drug class.

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References

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- 2. tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate | CAS 454713-13-4 | Sun-shinechem [sun-shinechem.com]

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